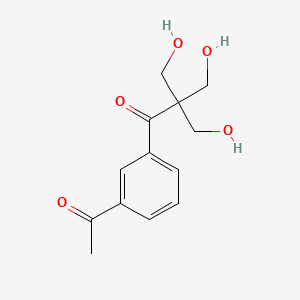![molecular formula C15H13NO7 B12611101 Methyl 3,5-dihydroxy-4-[(2-nitrophenyl)methoxy]benzoate CAS No. 649557-68-6](/img/structure/B12611101.png)
Methyl 3,5-dihydroxy-4-[(2-nitrophenyl)methoxy]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3,5-dihydroxy-4-[(2-nitrophenyl)methoxy]benzoate is a chemical compound with the molecular formula C15H13NO7 and a molecular weight of 319.27 g/mol . This compound is known for its unique structure, which includes a benzoate ester linked to a nitrophenyl group through a methoxy bridge. It is often used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,5-dihydroxy-4-[(2-nitrophenyl)methoxy]benzoate typically involves the esterification of 3,5-dihydroxy-4-[(2-nitrophenyl)methoxy]benzoic acid with methanol in the presence of an acid catalyst . The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to maintain optimal reaction conditions and improve yield. Additionally, the use of automated purification systems can streamline the process and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3,5-dihydroxy-4-[(2-nitrophenyl)methoxy]benzoate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are often used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoates depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 3,5-dihydroxy-4-[(2-nitrophenyl)methoxy]benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Wirkmechanismus
The mechanism by which Methyl 3,5-dihydroxy-4-[(2-nitrophenyl)methoxy]benzoate exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.
Vergleich Mit ähnlichen Verbindungen
Methyl 3,5-dihydroxy-4-[(2-nitrophenyl)methoxy]benzoate can be compared with other similar compounds to highlight its uniqueness:
Methyl 3,5-dihydroxybenzoate: Lacks the nitrophenyl group, resulting in different chemical properties and biological activities.
Methyl 4-hydroxy-3-nitrobenzoate: Contains a nitro group directly attached to the benzene ring, leading to different reactivity and applications.
Eigenschaften
CAS-Nummer |
649557-68-6 |
|---|---|
Molekularformel |
C15H13NO7 |
Molekulargewicht |
319.27 g/mol |
IUPAC-Name |
methyl 3,5-dihydroxy-4-[(2-nitrophenyl)methoxy]benzoate |
InChI |
InChI=1S/C15H13NO7/c1-22-15(19)10-6-12(17)14(13(18)7-10)23-8-9-4-2-3-5-11(9)16(20)21/h2-7,17-18H,8H2,1H3 |
InChI-Schlüssel |
BLJDYXITZSQOJO-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=C(C(=C1)O)OCC2=CC=CC=C2[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


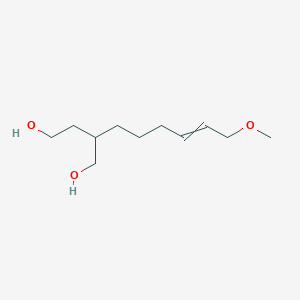
![2-(3-Bromophenyl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B12611027.png)
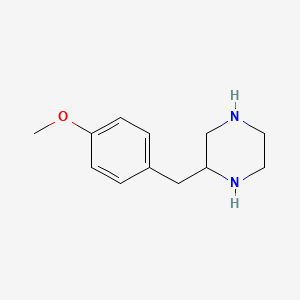
![1-[4-(Morpholine-4-carbonyl)phenyl]-2-phenylethan-1-one](/img/structure/B12611047.png)
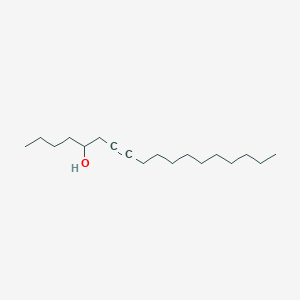
![N-Phenyl-2,3-di(propan-2-yl)-3H-imidazo[4,5-g]quinazolin-8-amine](/img/structure/B12611059.png)
![5-Bromo-3-(phenylsulfanyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12611060.png)
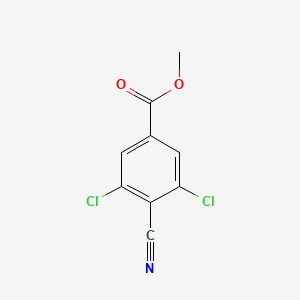

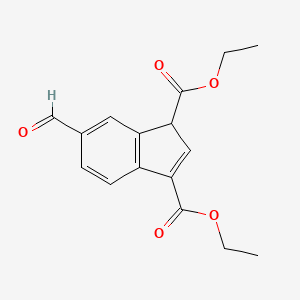
![1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-6-oxo-, (5S)-](/img/structure/B12611088.png)
![Oxalic acid;1-pyridin-3-yl-3-azabicyclo[3.1.0]hexane](/img/structure/B12611093.png)
![1-Propanamine, 3-chloro-N-[(3-methoxyphenyl)methylene]-](/img/structure/B12611095.png)
